N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-(trifluoromethyl)benzamide
Description
Properties
IUPAC Name |
N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13F3N2O2/c22-21(23,24)15-9-5-13(6-10-15)19(27)25-16-11-7-14(8-12-16)20-26-17-3-1-2-4-18(17)28-20/h1-12H,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPTHVPMBPFBXLX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)C3=CC=C(C=C3)NC(=O)C4=CC=C(C=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-(trifluoromethyl)benzamide typically involves the reaction of 2-aminophenol with an appropriate aldehyde or acid chloride. One common method involves the use of 2-aminophenol and 4-(trifluoromethyl)benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in a suitable solvent like dichloromethane or dimethylformamide under reflux conditions .
Industrial Production Methods
Industrial production of benzoxazole derivatives often employs catalytic processes to enhance yield and efficiency. For example, the use of metal catalysts or nanocatalysts can facilitate the reaction under milder conditions and shorter reaction times. The choice of catalyst and reaction conditions can vary depending on the specific requirements of the production process .
Chemical Reactions Analysis
Types of Reactions
N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-(trifluoromethyl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Various nucleophiles such as amines, thiols, or halides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives. Substitution reactions can result in a wide range of substituted benzoxazole derivatives .
Scientific Research Applications
Antimicrobial Properties
Recent studies have demonstrated that derivatives of benzoxazole compounds exhibit significant antimicrobial activity. For instance, compounds with similar structures have shown effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism of action often involves disruption of the bacterial cell wall or interference with metabolic processes .
Anticancer Activity
Benzoxazole derivatives have been investigated for their anticancer properties. The presence of trifluoromethyl groups enhances the lipophilicity and biological activity of these compounds, potentially leading to improved efficacy in targeting cancer cells. Studies indicate that such compounds can induce apoptosis in various cancer cell lines through multiple pathways, including the activation of caspases and modulation of cell cycle regulators .
Case Study 1: Antimicrobial Evaluation
A study evaluated several benzoxazole derivatives for their antimicrobial activity against common pathogens. N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-(trifluoromethyl)benzamide was among the compounds tested, showing promising results with Minimum Inhibitory Concentration (MIC) values comparable to standard antibiotics. The study highlighted its potential as a lead compound for developing new antimicrobial agents .
Case Study 2: Anticancer Mechanisms
Research focusing on the anticancer effects of benzoxazole derivatives revealed that this compound effectively inhibited cell proliferation in breast cancer models. The study reported that the compound triggered apoptosis via mitochondrial pathways and significantly reduced tumor growth in vivo .
Mechanism of Action
The mechanism of action of N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-(trifluoromethyl)benzamide involves its interaction with specific molecular targets and pathways. In medicinal applications, the compound may inhibit the growth of microorganisms by interfering with their cellular processes. For example, it can inhibit enzyme activity or disrupt cell membrane integrity. In cancer research, the compound may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-(trifluoromethyl)benzamide: Similar structure but with a benzothiazole ring instead of a benzoxazole ring.
4-(1,3-benzoxazol-2-yl)-2-phenylnaphtho[1,2-d][1,3]oxazole: A derivative with a naphthoxazole moiety, exhibiting different photophysical properties.
Uniqueness
N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-(trifluoromethyl)benzamide is unique due to its trifluoromethyl group, which enhances its stability and lipophilicity. This makes it more effective in penetrating cell membranes and interacting with intracellular targets. Additionally, the benzoxazole ring provides a versatile scaffold for further functionalization and optimization .
Biological Activity
N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-(trifluoromethyl)benzamide is a benzoxazole derivative that has garnered attention for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.
Overview of the Compound
- IUPAC Name : this compound
- CAS Number : 478081-09-3
- Chemical Structure : The compound features a benzoxazole ring fused with a phenyl group and a trifluoromethyl substituent, which may enhance its biological activity due to increased lipophilicity and electron-withdrawing effects.
This compound exhibits its biological effects through several mechanisms:
- Antimicrobial Activity : The compound may inhibit microbial growth by disrupting cellular processes, such as enzyme activity or cell membrane integrity.
- Anticancer Properties : Research indicates that it can induce apoptosis in cancer cells by targeting specific signaling pathways associated with cell proliferation and survival.
- Enzyme Inhibition : Studies have shown that derivatives of this compound can act as non-covalent inhibitors of enzymes such as acetylcholinesterase (AChE), which is crucial for neurotransmission .
Antimicrobial Activity
In a study assessing the antimicrobial efficacy of related compounds, it was found that benzoxazole derivatives exhibited varying degrees of activity against different strains of bacteria and fungi. The following table summarizes the Minimum Inhibitory Concentrations (MICs) for selected derivatives:
| Compound | Target Organism | MIC (µM) |
|---|---|---|
| This compound | Staphylococcus aureus | 125 |
| N-Hexyl derivative | Mycobacterium tuberculosis | 250 |
| N-Pentyl derivative | Mycobacterium avium | 1000 |
These results indicate that while some derivatives are effective against Staphylococcus aureus, others show promise against mycobacterial infections, which are notoriously difficult to treat .
Anticancer Activity
The anticancer potential of this compound has been evaluated in various cancer cell lines. For instance:
- Cell Lines Tested : HepG2 (liver cancer), MCF7 (breast cancer).
- Results : The compound demonstrated significant cytotoxicity with IC50 values in the micromolar range, indicating its potential as an anticancer agent.
Case Study 1: Antimicrobial Efficacy
A recent study focused on the synthesis and biological evaluation of various benzoxazole derivatives, including this compound. The study highlighted its effectiveness against multidrug-resistant strains of Staphylococcus aureus, showcasing its potential as a new therapeutic agent in the fight against antibiotic resistance .
Case Study 2: Enzyme Inhibition
Another investigation explored the enzyme inhibition properties of related compounds. The study revealed that certain derivatives exhibited lower IC50 values for AChE compared to established drugs like rivastigmine, suggesting their potential utility in treating neurodegenerative diseases such as Alzheimer's .
Q & A
Q. What are the key considerations for designing a scalable synthesis route for N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-(trifluoromethyl)benzamide?
- Methodological Answer : The synthesis should prioritize regioselective coupling between the benzoxazole and benzamide moieties. A multi-step approach is recommended:
Intermediate Preparation : Synthesize 4-(1,3-benzoxazol-2-yl)aniline via condensation of 2-aminophenol derivatives with aldehydes under acidic conditions .
Q. Table 1: Comparative Biological Activity of Analogues
| Derivative | Substituent (R) | IC50 (Trypanosoma brucei) | LogP |
|---|---|---|---|
| Parent | H | 1.2 µM | 3.8 |
| Fluorinated | 4-F | 0.8 µM | 3.5 |
| Chlorinated | 4-Cl | 2.5 µM | 4.1 |
| Source: Adapted from Trypanosoma brucei inhibition studies |
Q. Table 2: Thermal Decomposition Onset Temperatures
| Compound | Decomposition Temp. (°C) |
|---|---|
| Parent Benzamide | 162 |
| Trifluoromethyl Derivative | 155 |
| Source: DSC data for anomeric amides |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
